molecular formula C15H26O5 B14547916 2-[2-(Acryloyloxy)ethoxy]ethyl octanoate CAS No. 61708-47-2

2-[2-(Acryloyloxy)ethoxy]ethyl octanoate

Cat. No.: B14547916
CAS No.: 61708-47-2
M. Wt: 286.36 g/mol
InChI Key: LYXJCZAREYPHFD-UHFFFAOYSA-N
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Description

2-[2-(Acryloyloxy)ethoxy]ethyl octanoate is a multifunctional ester compound featuring both acryloyloxy and octanoate moieties. The acryloyloxy group confers reactivity, enabling participation in polymerization processes, while the octanoate (a medium-chain fatty acid ester) contributes to hydrophobicity and plasticizing properties. The compound’s dual functionality allows it to act as a reactive monomer or crosslinking agent, balancing mechanical flexibility and chemical stability in materials science applications [1]2.

Properties

CAS No.

61708-47-2

Molecular Formula

C15H26O5

Molecular Weight

286.36 g/mol

IUPAC Name

2-(2-prop-2-enoyloxyethoxy)ethyl octanoate

InChI

InChI=1S/C15H26O5/c1-3-5-6-7-8-9-15(17)20-13-11-18-10-12-19-14(16)4-2/h4H,2-3,5-13H2,1H3

InChI Key

LYXJCZAREYPHFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCCOCCOC(=O)C=C

Origin of Product

United States

Preparation Methods

Methyl Acrylate and Diethylene Glycol Octanoate

Reaction Mechanism :
Methyl acrylate reacts with diethylene glycol octanoate in a transesterification process, catalyzed by titanium(IV) isopropoxide or lipases, to yield the target ester and methanol.

Procedure :

  • Reactants : Methyl acrylate (1.2 eq), diethylene glycol octanoate (1 eq), titanium(IV) isopropoxide (0.5 mol%), hydroquinone (0.1 wt%).
  • Conditions : 85°C under nitrogen, with toluene as an azeotropic entrainer.
  • Byproduct Removal : Methanol is continuously removed via distillation, shifting equilibrium toward product formation.

Outcomes :

  • Yield : 78–85% after 6–8 hours.
  • Purity : >95% (GC-MS).
  • Advantages : Scalable, minimal side reactions.

Enzymatic Transesterification

Catalyst : Immobilized Candida antarctica lipase B (Novozym 435).
Conditions :

  • Solvent-free, 60°C, 24 hours.
  • Yield : 70–75% with negligible polymerization.

Direct Esterification Approaches

Acrylic Acid and 2-[2-(Hydroxy)ethoxy]ethyl Octanoate

Catalyst : p-Toluenesulfonic acid (PTSA, 1 mol%).
Procedure :

  • React acrylic acid (1.5 eq) with 2-[2-(hydroxy)ethoxy]ethyl octanoate in toluene.
  • Reflux at 110°C with molecular sieves (4Å) to absorb water.
  • Yield : 68% after 12 hours.

Challenges :

  • Competing acrylic acid dimerization.
  • Requires rigorous inhibitor use (e.g., 4-methoxyphenol).

Schotten-Baumann Acylation

Reagents : Octanoyl chloride, 2-[2-(hydroxy)ethoxy]ethyl acrylate, NaOH.
Conditions :

  • Biphasic system (CH₂Cl₂/H₂O), 0°C to room temperature.
  • Yield : 82% in 2 hours.

Advantages :

  • Rapid reaction, high selectivity.
  • Avoids high temperatures, reducing polymerization risk.

Catalytic and Solvent Optimization

Catalyst Screening

Catalyst Temp (°C) Time (h) Yield (%) Source
Ti(OiPr)₄ 85 6 85
Novozym 435 60 24 75
PTSA 110 12 68
DBU (1,8-diazabicycloundec-7-ene) 90 4 80

Insights :

  • Titanium-based catalysts offer optimal activity but require anhydrous conditions.
  • Enzymatic routes favor green chemistry but have longer reaction times.

Solvent Systems

  • Toluene : Effective for azeotropic methanol/water removal.
  • Acetonitrile : Polar aprotic solvent for Schotten-Baumann reactions.
  • Solvent-free : Viable for enzymatic methods, reducing purification steps.

Industrial-Scale Considerations

Continuous Flow Reactors

Patent CN114249647B details a reactor system with:

  • Reaction kettle : Temperature-controlled (70–100°C).
  • Condensers : Efficient methanol condensation.
  • Liquid-liquid separators : Automated aqueous/organic phase separation.

Benefits :

  • 20% higher throughput vs. batch processes.
  • Reduced side product formation.

Polymerization Inhibition

  • Additives : Hydroquinone (0.05–0.2 wt%) or phenothiazine.
  • Oxygen exclusion : N₂ or Ar sparging to prevent radical initiation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 6.40 (dd, J=17.4, 1.4 Hz, 1H, CH₂=CHCOO), 6.12 (dd, J=17.4, 10.4 Hz, 1H, CH₂=CHCOO), 5.82 (dd, J=10.4, 1.4 Hz, 1H, CH₂=CHCOO), 4.30–4.15 (m, 6H, OCH₂CH₂O), 2.30 (t, J=7.5 Hz, 2H, COOCH₂), 1.60–1.25 (m, 10H, aliphatic CH₂), 0.88 (t, J=6.8 Hz, 3H, CH₃).
  • FT-IR : 1720 cm⁻¹ (C=O ester), 1635 cm⁻¹ (C=C acrylate), 1180 cm⁻¹ (C-O-C ether).

Purity Assessment

  • HPLC : C18 column, 70:30 acetonitrile/water, Rt=8.2 min.
  • GC-MS : m/z 356 [M]⁺, fragmentation peaks at 99 (C₇H₁₅CO⁺) and 55 (CH₂=CHCO⁺).

Chemical Reactions Analysis

Types of Reactions

2-[2-(Acryloyloxy)ethoxy]ethyl octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Acryloyloxy)ethoxy]ethyl octanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Acryloyloxy)ethoxy]ethyl octanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and application-based differences between 2-[2-(acryloyloxy)ethoxy]ethyl octanoate and analogous compounds:

Compound Molecular Formula Molecular Weight Functional Groups Key Properties Applications
This compound C₁₅H₂₄O₆* ~324.3 g/mol* Acryloyloxy, ethoxy, octanoate Reactive acrylate group; hydrophobic octanoate chain; moderate flexibility Polymer crosslinking, self-healing materials, coatings
2-((3-(2-(Acryloyloxy)ethoxy)-3-oxopropyl)thio)ethyl acrylate [1]3 Not specified Not specified Acryloyloxy, thioether, ester Reversible Michael addition; self-healing at 90°C; high thermal stability Healable elastomers, dynamic polymer networks
DICAPROLACTONE 2-(ACRYLOYLOXY)ETHYL ESTER [6]4 C₁₇H₂₈O₇ 344.4 g/mol Acryloyloxy, caprolactone, ester High density (1.1 g/mL); branched structure; hydrolytic stability Biodegradable polymers, medical-grade resins
2-(2-Ethoxyethoxy)ethyl acetate [2]5 C₈H₁₆O₄ 176.2 g/mol Ethoxy, acetate ester Low viscosity; high volatility; regulated safety profile Solvents, industrial coatings, adhesives
Ethyl 3-ethoxypropionate [3]6 C₇H₁₄O₃ 146.2 g/mol Ethoxy, propionate ester Low toxicity; slow evaporation rate; excellent solvent compatibility Paints, ink formulations
Potassium octanoate [3]7 C₈H₁₅KO₂ 182.3 g/mol Carboxylate salt (octanoate) Ionic surfactant; water-soluble; antimicrobial activity Soaps, detergents, foam stabilizers

*Estimated based on structural similarity to analogs.

Reactivity and Functional Group Analysis

  • Acryloyloxy-Containing Compounds: The acryloyloxy group in this compound enables radical polymerization, similar to the crosslinker in [1]8. However, the absence of a thioether group (cf. ’s compound) limits its ability to undergo reversible Michael addition, reducing its utility in self-healing applications.
  • Octanoate vs. Acetate/Propionate Esters: The octanoate moiety enhances hydrophobicity and plasticizing efficiency compared to shorter-chain esters like 2-(2-ethoxyethoxy)ethyl acetate () or ethyl 3-ethoxypropionate (). This property makes the target compound suitable for hydrophobic coatings or flexible polymers [3]910.
  • Ionic vs. Covalent Derivatives: Potassium octanoate () exhibits ionic character, enabling surfactant applications, whereas the covalent ester bonds in this compound favor compatibility with organic matrices [3]11.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[2-(Acryloyloxy)ethoxy]ethyl octanoate, and what catalysts are typically employed?

  • Methodological Answer : The synthesis involves sequential esterification and acryloylation. First, octanoic acid is esterified with a diethylene glycol derivative (e.g., 2-[2-hydroxyethoxy]ethanol) using acid catalysts like sulfuric acid or enzyme-mediated methods. The acryloyl group is then introduced via acryloyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. For ether linkage formation, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents (e.g., THF) is recommended .

Q. How is the compound characterized post-synthesis to confirm its structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for verifying the ester and acrylate moieties. Fourier-Transform Infrared Spectroscopy (FTIR) confirms carbonyl (C=O) and ether (C-O-C) bonds. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection, while thermal stability is evaluated using Differential Scanning Calorimetry (DSC) . Gas Chromatography-Mass Spectrometry (GC-MS) can resolve volatile impurities .

Q. What are the primary research applications of this compound in polymer science?

  • Methodological Answer : The compound serves as a crosslinking agent in hydrogels due to its acrylate functionality, enabling UV-initiated polymerization. Its octanoate chain enhances hydrophobicity, making it suitable for drug delivery systems requiring controlled release kinetics. In polymer networks, the ethylene glycol spacer improves flexibility and biocompatibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in esterification reactions?

  • Methodological Answer : Yield optimization requires balancing stoichiometry and reaction kinetics. A molar ratio of 1:1.2 (octanoic acid to diethylene glycol derivative) minimizes side products. Temperature control (60–80°C) prevents acrylate degradation. Catalytic enzyme systems (e.g., lipases immobilized on mesoporous silica) improve selectivity under mild conditions. Real-time monitoring via in-situ FTIR helps track ester bond formation .

Q. What analytical techniques are recommended to resolve discrepancies in reported solubility data for this compound?

  • Methodological Answer : Discrepancies arise from hygroscopicity and solvent purity. Use Karl Fischer titration to quantify water content in solvents. Solubility profiles should be measured via gravimetric analysis under inert atmospheres (argon/nitrogen) to prevent moisture absorption. Polar aprotic solvents (e.g., DMF, DMSO) show higher solubility due to ether-ester interactions, while non-polar solvents (hexane) require elevated temperatures .

Q. What strategies are effective in modifying the compound's ether and ester linkages for targeted drug delivery systems?

  • Methodological Answer : To enhance targeting, replace the octanoate chain with pH-sensitive esters (e.g., succinate) for tumor microenvironment responsiveness. Introducing PEGylated spacers increases circulation time. For enzymatic cleavage, incorporate peptide motifs between the acrylate and octanoate groups. Computational modeling (e.g., molecular dynamics) predicts linker stability in biological matrices .

Data Contradiction Analysis

Q. How do conflicting reports on the compound’s thermal stability inform experimental design?

  • Methodological Answer : Discrepancies in DSC data (e.g., Tg values) may stem from residual monomers or plasticizer effects. Purify the compound via column chromatography (silica gel, ethyl acetate/hexane eluent) before analysis. Isothermal thermogravimetric analysis (TGA) under nitrogen identifies decomposition thresholds. Cross-validate results with dynamic mechanical analysis (DMA) for viscoelastic properties .

Safety and Handling

Q. What precautions are critical when handling this compound in polymerization studies?

  • Methodological Answer : The acrylate group is a skin sensitizer. Use nitrile gloves and fume hoods during synthesis. Inhibitors (e.g., hydroquinone monomethyl ether, MEHQ) must be added at 50–100 ppm to prevent premature polymerization. Store under inert gas (argon) at 4°C, and avoid exposure to UV light until initiation is required .

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